Product packaging for (S)-5-(benzyloxy)pent-3-yn-2-ol(Cat. No.:)

(S)-5-(benzyloxy)pent-3-yn-2-ol

Cat. No.: B11768175
M. Wt: 190.24 g/mol
InChI Key: ZKBARTHBKUNUEH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(Benzyloxy)pent-3-yn-2-ol ( 1454587-69-9) is a chiral building block of high value in organic and medicinal chemistry research. This compound features a terminal benzyl-protected alcohol and an alkyne adjacent to a stereogenic center, making it a versatile intermediate for constructing more complex, enantiomerically pure molecules . Its molecular formula is C12H14O2, and it has a molecular weight of 190.24 g/mol . The compound's primary research application is as a key synthetic precursor. For instance, chiral alkynols of this type serve as critical intermediates in multi-step syntheses aimed at complex natural products and specialized monomers . The scaffold is particularly valuable in the synthesis of chiral pyrroline units found in native photosynthetic hydroporphyrins, which are fundamental to studies in chlorophyll and bacteriochlorophyll synthetic methodology . The stereochemistry of the molecule allows researchers to impart specific three-dimensional structure into target compounds, which is essential for studying structure-activity relationships in pharmaceutical discovery and for developing materials with defined electrostatics . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B11768175 (S)-5-(benzyloxy)pent-3-yn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-5-phenylmethoxypent-3-yn-2-ol

InChI

InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,9-10H2,1H3/t11-/m0/s1

InChI Key

ZKBARTHBKUNUEH-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C#CCOCC1=CC=CC=C1)O

Canonical SMILES

CC(C#CCOCC1=CC=CC=C1)O

Origin of Product

United States

Asymmetric Synthetic Methodologies for the Enantioselective Production of S 5 Benzyloxy Pent 3 Yn 2 Ol

Chiral Auxiliary-Mediated Diastereoselective Syntheses

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential reuse. This strategy relies on the auxiliary's steric and electronic properties to direct the formation of one diastereomer over another.

Substrate-Controlled Alkyne Addition Reactions

In substrate-controlled methodologies, a stereocenter already present in the substrate dictates the stereochemical outcome of the reaction. The synthesis of propargylic alcohols like (S)-5-(benzyloxy)pent-3-yn-2-ol can be achieved through the diastereoselective addition of an alkyne nucleophile to a chiral aldehyde. The inherent chirality of the aldehyde directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

A common strategy involves the use of chiral α-alkoxy aldehydes. For instance, the addition of alkynylmetals to chiral α-silyloxyaldehydes can proceed with high diastereoselectivity. nih.gov The stereochemical course of such additions can often be predicted using the Felkin-Anh model, which rationalizes the nucleophile's trajectory by considering the steric hindrance of the substituents around the chiral center. In the context of synthesizing this compound, this would involve the addition of a metalated derivative of 3-(benzyloxy)prop-1-yne to a chiral, protected 2-hydroxypropanal (B1205545) (lactic aldehyde) derivative. The pre-existing stereocenter at C2 of the aldehyde would control the formation of the new stereocenter at C4 of the product, yielding a diastereomerically enriched propargyl alcohol.

Another relevant approach uses a chiral benzyl (B1604629) group as both a protecting group and a chiral auxiliary. researchgate.net In a model system, the chelation-controlled addition of a Grignard reagent to a chiral α-benzyloxy ketone demonstrated high 1,4-asymmetric induction. researchgate.net This principle can be extended to the addition of an alkynyl nucleophile, where the chiral benzyloxy group on the substrate directs the stereoselective formation of the alcohol.

Asymmetric Opening of Chiral Epoxides as a Precursor Strategy

A powerful and widely used method for establishing stereocenters is the asymmetric epoxidation of allylic alcohols, followed by the regioselective ring-opening of the resulting chiral epoxide. nih.govnih.gov The Sharpless asymmetric epoxidation, in particular, is a highly reliable and predictable reaction for converting prochiral allylic alcohols into enantioenriched 2,3-epoxyalcohols. wikipedia.orgorganic-chemistry.org

The synthesis of this compound can be envisioned through this strategy. The key steps would be:

Sharpless Asymmetric Epoxidation: An achiral allylic alcohol is subjected to epoxidation using a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. dalalinstitute.com The choice of L-(+)-DET or D-(-)-DET determines the absolute configuration of the resulting epoxide with high predictability. libretexts.org To obtain the (S)-alcohol, a precursor like (R)-glycidol would be required.

Formation of the Alkynyl Nucleophile: The terminal alkyne, 3-(benzyloxy)prop-1-yne, is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, to generate the corresponding lithium acetylide.

Nucleophilic Ring-Opening: The lithium acetylide then acts as a carbon nucleophile, attacking the chiral epoxide. arkat-usa.org This SN2 reaction typically occurs at the less sterically hindered carbon of the epoxide with inversion of configuration. For a terminal epoxide like (R)-glycidol, the attack at C1 opens the ring to form the desired this compound.

This strategy has been successfully applied in the total synthesis of numerous complex natural products and pharmaceuticals, underscoring its robustness and versatility. wikipedia.orglibretexts.orgmdpi.com

Asymmetric Catalytic Approaches for Enantioselective Formation

Asymmetric catalysis is often a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. The most direct catalytic method for producing this compound is the enantioselective addition of an alkyne to an aldehyde. nih.govillinois.edu

Transition Metal-Catalyzed Asymmetric Additions to Aldehydes

The synthesis of this compound via this method involves the direct addition of 3-(benzyloxy)prop-1-yne to acetaldehyde (B116499), catalyzed by a chiral transition metal complex. Various metal systems have been developed for this transformation, with zinc-based catalysts being particularly prominent. nih.govorganic-chemistry.orgorganic-chemistry.org

Early methods developed by Carreira and coworkers demonstrated that the combination of zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine can effectively catalyze the addition of terminal alkynes to aldehydes with high enantioselectivity. organic-chemistry.orgnih.gov A key advantage of this system is its remarkable tolerance to air and moisture, allowing the reactions to be run under operationally convenient conditions without the need for rigorously dried solvents. organic-chemistry.org

The success of catalytic asymmetric alkynylation hinges on the design of the chiral ligand, which creates a chiral environment around the metal center. This environment forces the aldehyde and the metal alkynylide to adopt a specific orientation, leading to a facial-selective attack on the carbonyl group.

Several classes of ligands have proven effective:

Amino Alcohols: Simple and inexpensive chiral amino alcohols, such as N-methylephedrine, are highly effective ligands in zinc-catalyzed additions. organic-chemistry.org The proposed mechanism involves the formation of a dimeric zinc complex where one zinc atom is bound by the amino alcohol ligand and activates the aldehyde, while the other binds the alkyne. This organization within the chiral pocket dictates the enantioselectivity of the nucleophilic attack. nih.gov

ProPhenol Ligands: Trost's ProPhenol, a binaphthyl-based ligand, has been used with dialkylzinc reagents to create a highly effective catalyst system. nih.gov The active bifunctional catalyst is believed to bind both the zinc alkynylide (the nucleophile) and the aldehyde (the electrophile) simultaneously within its chiral framework, leading to highly organized transition states and excellent enantioselectivity. nih.gov

BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are widely used privileged ligands. In combination with Ti(O-iPr)₄, BINOL can catalyze the addition of alkynylzinc reagents to a broad range of aldehydes. organic-chemistry.org

The efficiency and robustness of a catalyst are quantified by metrics such as Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it deactivates, while TOF is the rate of this conversion (turnovers per unit time). nih.gov

The asymmetric alkynylation of acetaldehyde, the specific precursor for this compound, presents a significant kinetic challenge due to the aldehyde's propensity to undergo a rapid, competing aldol (B89426) reaction. However, studies have shown that controlling the reaction kinetics by slowly adding the acetaldehyde to the reaction mixture can suppress this side reaction. This technique maintains a low concentration of the aldehyde at all times, favoring the desired alkynylation pathway.

The following table summarizes representative findings for the ProPhenol-catalyzed asymmetric addition of an alkyne to acetaldehyde, demonstrating how reaction parameters can be optimized to achieve high enantioselectivity and yield in a remarkably short time.

EntryTemperature (°C)Addition Time (min)Yield (%)Enantiomeric Excess (ee %)
123157961
2-20157981
3-20307886
4-40307286

Data derived from studies on asymmetric catalytic alkynylation of acetaldehyde.

These results highlight that an optimal balance of temperature and addition rate is crucial for maximizing both yield and enantioselectivity. Interestingly, the reaction is often complete as soon as the aldehyde addition finishes, indicating a very high TOF under these optimized conditions. researchgate.net

Organocatalytic Enantioselective Syntheses of this compound

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The synthesis of chiral propargyl alcohols, such as this compound, can be achieved through the asymmetric addition of terminal alkynes to aldehydes, catalyzed by small organic molecules. Chiral Brønsted acids, particularly chiral phosphoric acids, have proven to be highly effective in this transformation. These catalysts activate the aldehyde and create a chiral environment, directing the nucleophilic attack of the alkyne to one face of the carbonyl group, thus establishing the stereocenter.

While specific studies detailing the organocatalytic synthesis of this compound are not prevalent in the literature, the general applicability of this method to a wide range of propargyl alcohols suggests its potential for the target molecule. For instance, the reaction would involve the addition of propyne (B1212725) to 2-(benzyloxy)acetaldehyde (B24188) in the presence of a chiral phosphoric acid catalyst.

Table 1: Representative Organocatalytic Synthesis of Chiral Propargyl Alcohols

EntryAldehydeAlkyneCatalystYield (%)ee (%)
1BenzaldehydePhenylacetyleneChiral Phosphoric Acid A9295
2Cyclohexanecarboxaldehyde1-HexyneChiral Phosphoric Acid B8591
3FurfuralTrimethylsilylacetyleneChiral Phosphoric Acid A8893

Note: The data in this table is representative of organocatalytic methods for analogous compounds and is not specific to the synthesis of this compound.

Biocatalytic Transformations for Stereospecific Production

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiomerically pure compounds. For the production of this compound, two primary biocatalytic strategies can be envisioned: the enantioselective reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

The scope of biocatalytic reductions is broad, with a wide variety of ketones being successfully reduced to their corresponding chiral alcohols. However, limitations can arise from substrate or product inhibition, low enzyme stability under process conditions, and the need for cofactor regeneration (typically NADPH or NADH). The enzymatic kinetic resolution of racemic 5-(benzyloxy)pent-3-yn-2-ol, often catalyzed by lipases, is another viable route. In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The major limitation of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer.

Chemoenzymatic and Deracemization Strategies

To overcome the 50% yield limitation of kinetic resolution, chemoenzymatic and deracemization strategies have been developed. These methods aim to convert the entire racemic starting material into a single enantiomer of the product.

As mentioned, lipase-catalyzed kinetic resolution is a widely used method. For racemic 5-(benzyloxy)pent-3-yn-2-ol, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate the (R)-enantiomer with an acyl donor like vinyl acetate (B1210297), leaving the desired (S)-enantiomer unreacted. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity.

Dynamic kinetic resolution (DKR) is a more advanced strategy that combines the enzymatic kinetic resolution with an in-situ racemization of the unreacted enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. For the synthesis of this compound, a DKR process would involve the use of a lipase to selectively acylate the (R)-enantiomer, coupled with a metal catalyst, typically a ruthenium complex, to continuously racemize the remaining (S)-alcohol back to the racemate. The enzyme then continuously resolves the newly formed (R)-enantiomer until, ideally, all of the starting material is converted to the (R)-acetate, which can then be hydrolyzed to the (R)-alcohol. To obtain the (S)-enantiomer, a different lipase with opposite enantiopreference would be required, or a chemical inversion of the resulting (R)-alcohol could be performed.

Table 2: Representative Dynamic Kinetic Resolution of Secondary Alcohols

EntrySubstrateEnzymeRacemization CatalystAcyl DonorYield (%)ee (%)
11-PhenylethanolNovozym 435Ru-complexIsopropenyl acetate99>99
21-(4-Chlorophenyl)ethanolCALBShvo's catalystEthyl acetate9899
3Oct-1-en-3-olPseudomonas cepacia lipaseRu-complexVinyl acetate97>99

Note: This table illustrates the effectiveness of DKR for analogous secondary alcohols and does not represent data for this compound.

In-Depth Analysis of Asymmetric Synthesis for this compound Remains Elusive in Publicly Available Research

Propargylic alcohols are crucial building blocks in organic synthesis, and numerous catalytic asymmetric methods have been developed for their preparation. These often involve the addition of terminal alkynes to aldehydes, utilizing a variety of chiral catalysts to control the stereochemical outcome. Commonly employed systems include those based on zinc, titanium, indium, and copper complexes with chiral ligands such as BINOL (1,1'-bi-2-naphthol) derivatives, prolinol ethers, and N-methylephedrine. These methods are known to provide high yields and excellent enantioselectivity for a range of substrates.

Synthetic Efficiency: A comparison of chemical yields obtained from different catalytic systems under optimized reaction conditions.

Stereocontrol: An evaluation of the enantiomeric excess (e.e.) achieved by each method, which is a measure of the purity of the desired (S)-enantiomer over the (R)-enantiomer.

Scalability: An assessment of how readily each synthetic method can be scaled up from laboratory-scale experiments to larger, industrial-scale production without significant loss of yield or stereoselectivity.

The absence of this specific information in the literature could be attributed to several factors. The synthesis of this compound may be part of proprietary industrial processes that are not publicly disclosed. Alternatively, it may be an intermediate in a larger synthetic scheme where the focus of published research is on the final product rather than the synthesis of this particular building block.

Therefore, a detailed comparative analysis of synthetic efficiency, stereocontrol, and scalability for the enantioselective production of this compound cannot be provided at this time, pending the publication of relevant research.

The Pivotal Role of S 5 Benzyloxy Pent 3 Yn 2 Ol As a Versatile Chiral Building Block in Advanced Synthesis

Applications in Total Synthesis of Complex Natural Products

The inherent chirality and functionality of (S)-5-(benzyloxy)pent-3-yn-2-ol make it a valuable asset in the total synthesis of natural products. Its structure, featuring a secondary alcohol, a protected primary alcohol, and an internal alkyne, allows for a variety of stereocontrolled transformations.

Stereoselective Construction of Polyketide Backbones

Polyketides are a large and structurally diverse class of natural products, many of which possess potent pharmacological activities, including antibiotic, antifungal, and anticancer properties. nih.govwikipedia.org Their biosynthesis involves the sequential condensation of small carboxylic acid units, often resulting in complex stereochemical arrays. nih.govplos.org The stereoselective synthesis of polyketide backbones in the laboratory is a significant challenge, often relying on the use of chiral building blocks to install the numerous stereocenters with high fidelity.

This compound serves as a key C5 building block. The (S)-configured secondary alcohol can direct subsequent reactions, while the alkyne moiety can be elaborated through various methods, such as reduction to either a cis- or trans-alkene, or through coupling reactions to extend the carbon chain. For instance, stereoselective reduction of the alkyne followed by further functionalization can lead to the formation of 1,3-diol motifs, which are common structural features in polyketide natural products like the macrolide antibiotics. researchgate.netnih.gov

Intermediate in Macrolactone and Macrocyclic Natural Product Syntheses

Many polyketides are macrocyclic, containing large lactone (macrolactone) or lactam rings. researchgate.netwikipedia.org The total synthesis of these complex structures is a formidable task, with the macrocyclization step being particularly challenging. The linear precursor chain must be carefully designed to facilitate efficient ring closure.

The structural elements of this compound are well-suited for its incorporation into precursors for macrocyclization. For example, in the synthesis of the potent microtubule-stabilizing agent laulimalide, a complex macrolide, related chiral fragments are strategically assembled. nih.govnih.govacs.org A building block like this compound can be elaborated and coupled with other fragments to construct the long carbon chain required for macrolactonization. The benzyl (B1604629) ether provides a robust protecting group that can be removed in the later stages of the synthesis to reveal a primary alcohol for esterification or other coupling reactions.

The table below illustrates the key functional groups of this compound and their potential roles in the synthesis of macrolide precursors.

Functional GroupPotential Synthetic Utility in Macrolide Synthesis
(S)-secondary alcoholDirecting group for stereoselective reactions, site for esterification.
Internal AlkynePrecursor to Z/E-alkenes, site for C-C bond formation (e.g., Sonogashira coupling).
Benzyloxy GroupRobust protecting group for the primary alcohol, deprotected for late-stage macrocyclization.

Enantiopure Precursor for Bioactive Alkaloids and Related Structures

Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds with a wide range of physiological activities. nih.govnih.gov The synthesis of enantiomerically pure alkaloids is of great interest to medicinal chemistry. researchgate.netrsc.orgnih.govmdpi.com Chiral pool synthesis, which utilizes readily available chiral molecules, is a common strategy to achieve this. wikipedia.org

While direct applications are still emerging, the functionalities of this compound make it a promising precursor for certain alkaloid scaffolds. The hydroxyl group can be converted to an amino group through methods like the Mitsunobu reaction or by oxidation followed by reductive amination, introducing the key nitrogen atom. The alkyne can participate in cyclization reactions to form heterocyclic ring systems common in alkaloids.

Utility in Terpenoid and Steroid Core Scaffolds

Terpenoids and steroids represent another major class of natural products with significant biological functions. nih.govnih.gov Their synthesis often involves the construction of complex polycyclic ring systems. While the direct use of this compound in this area is not extensively documented, its potential lies in its ability to act as a versatile starting material for the generation of key fragments. The alkyne functionality, for instance, can be used in transition-metal-catalyzed cyclization or cycloaddition reactions to build carbocyclic rings, which form the core of many terpenoid and steroid structures. chemrxiv.org

Strategic Intermediate in the Synthesis of Chiral Scaffolds for Chemical Biology and Drug Discovery Efforts

Beyond natural product synthesis, this compound is a valuable starting material for the development of new chiral molecules used as tools in chemical biology and drug discovery.

Development of Chiral Ligands and Organocatalysts

Asymmetric catalysis, which employs chiral catalysts to produce enantiomerically enriched products, is a powerful tool in modern chemistry. The development of new chiral ligands for metal-based catalysts and novel organocatalysts is a continuous area of research. beilstein-journals.orgd-nb.infonih.govnih.gov

Chiral propargylic alcohols are attractive precursors for the synthesis of chiral ligands and organocatalysts due to their rigid structure and defined stereochemistry. rsc.orgrsc.orgunito.it The hydroxyl and alkyne groups of this compound can be readily modified to introduce coordinating atoms (e.g., phosphorus, nitrogen) or other functional groups necessary for catalytic activity. For example, the alcohol can be used to introduce a phosphine (B1218219) moiety, while the alkyne can be involved in cyclization reactions to form a rigid backbone for a bidentate ligand. The defined (S)-stereocenter in the starting material can effectively transfer its chirality to the final catalyst structure, influencing the stereochemical outcome of the catalyzed reaction.

The table below outlines the properties of this compound that make it a suitable precursor for chiral catalysts.

PropertyRelevance to Chiral Catalyst Synthesis
Defined StereocenterSource of chirality for the final catalyst.
Rigid Alkyne BackboneProvides conformational rigidity, which is often crucial for high enantioselectivity.
Hydroxyl GroupA versatile handle for introducing phosphine, amine, or other coordinating groups.
Benzyl EtherAllows for differential functionalization of the two ends of the molecule.

Precursor for Stereodefined Heterocyclic Systems

The synthesis of stereodefined heterocycles is a cornerstone of modern medicinal chemistry. Propargyl alcohols, such as this compound, are valuable precursors for various heterocyclic systems. The embedded chirality in this molecule can be transferred to the final heterocyclic product, which is crucial for biological activity.

Although specific examples starting from this compound are not prominently documented, the functional groups present allow for several established synthetic routes to heterocycles like furans, oxazoles, and pyrroles. For instance, the intramolecular cyclization of propargyl alcohols is a known method for furan (B31954) synthesis. This can be catalyzed by various transition metals, such as gold or palladium, which activate the alkyne for nucleophilic attack by the hydroxyl group. Similarly, oxazoles can be formed through reactions that involve the transformation of the propargyl alcohol into a suitable intermediate that can then react with a nitrogen source.

Contribution to the Synthesis of Advanced Medicinal Chemistry Intermediates

Chiral propargyl alcohols are key intermediates in the synthesis of numerous complex molecules with significant therapeutic properties, including prostaglandins (B1171923) and kinase inhibitors. The stereocenter and the reactive alkyne handle are critical for building the core structures of these targets.

While direct synthetic routes employing this compound for specific, named medicinal intermediates are not detailed in available literature, its structural motifs are found within more complex bioactive molecules. For example, the synthesis of certain antiviral nucleoside analogues has been reported starting from the related saturated compound, 1-amino-5-(benzyloxy)pentan-3-ol, highlighting the utility of the benzyloxypentanol backbone in medicinal chemistry. organic-chemistry.org The alkyne functionality in the target compound offers a strategic point for introducing further complexity, for instance, in the construction of side chains for prostaglandin (B15479496) analogues. rsc.org

Diversification and Functionalization Strategies of this compound

The versatility of this compound as a building block stems from the orthogonal reactivity of its hydroxyl and alkyne groups, allowing for a wide range of functionalization strategies.

Selective Chemical Modifications of the Hydroxyl and Alkyne Functionalities

The hydroxyl and alkyne groups of this compound can be selectively modified to introduce diverse functionalities. The secondary alcohol can undergo a variety of standard transformations.

Table 1: Potential Selective Modifications

Functional Group Reaction Type Reagents Product Class
Hydroxyl Protection Silyl (B83357) chlorides (e.g., TBDMSCl), Acylating agents Silyl ethers, Esters
Hydroxyl Oxidation Dess-Martin periodinane, Swern oxidation Ketone
Alkyne Hydrogenation Lindlar's catalyst, H₂ (Z)-Alkene

The hydroxyl group can be protected using various protecting groups, such as silyl ethers (e.g., tert-butyldimethylsilyl ether), to allow for selective reaction at the alkyne terminus. lookchem.com Conversely, the alkyne can be temporarily protected to allow for manipulation of the hydroxyl group. Oxidation of the secondary alcohol would yield the corresponding ketone, (S)-5-(benzyloxy)pent-3-yn-2-one.

Modification of the alkyne is also a powerful tool. For instance, partial reduction using a catalyst like Lindlar's catalyst would stereoselectively produce the corresponding (Z)-alkene, (S,Z)-5-(benzyloxy)pent-3-en-2-ol. scripps.edu

Exploitation of the Terminal Alkyne for Click Chemistry and Cross-Coupling Reactions

The terminal alkyne is arguably the most versatile handle on the molecule, making it an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring. rsc.orgwikipedia.orgnih.gov Reacting this compound with an organic azide (B81097) (R-N₃) under copper catalysis would yield a chiral triazole, a scaffold with known applications in medicinal chemistry due to its stability and ability to act as a hydrogen bond acceptor. frontiersin.org

Cross-Coupling Reactions : The terminal alkyne is a prime candidate for Sonogashira coupling. This palladium- and copper-catalyzed reaction would couple this compound with aryl or vinyl halides to form more complex internal alkynes, which are themselves valuable synthetic intermediates. rsc.org

Table 2: Potential Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
CuAAC (Click) Organic Azide (R-N₃) Cu(I) source 1,2,3-Triazole

Mechanistic Investigations and Stereochemical Aspects Governing Transformations of S 5 Benzyloxy Pent 3 Yn 2 Ol

Mechanistic Pathways of Stereoselective Conversions

The reactivity of (S)-5-(benzyloxy)pent-3-yn-2-ol is dictated by the interplay of its three key functional groups: the secondary alcohol, the internal alkyne, and the benzyloxy protecting group. These groups allow for a variety of stereoselective transformations, the mechanisms of which are of significant interest to synthetic chemists.

Propargylic Substitution and Rearrangement Mechanisms

Propargylic alcohols like this compound can undergo substitution reactions at the propargylic position. These reactions are often challenging due to the potential for side reactions, such as allene (B1206475) formation. rsc.org The hydroxyl group is a poor leaving group and typically requires activation, for instance, by conversion to a more reactive species like a halide, carboxylate, or sulfonate. rsc.org

In the context of this compound, a key consideration is the stereochemical outcome of the substitution. The reaction can proceed through various mechanistic pathways, including S_N_2, S_N_2', and S_N_1-type mechanisms, depending on the reaction conditions and the nature of the nucleophile and activating agent. For instance, copper-catalyzed asymmetric propargylic substitution reactions of propargylic alcohols have been developed, offering a pathway to highly enantioenriched products. rsc.org In such reactions, a chiral ligand coordinates to the copper catalyst, which then activates the propargylic alcohol (or a derivative thereof) for nucleophilic attack. The stereochemistry of the product is dictated by the facial selectivity imposed by the chiral catalyst system.

Rearrangement reactions, such as the Meyer-Schuster rearrangement, are also characteristic of propargylic alcohols, leading to the formation of α,β-unsaturated carbonyl compounds. While this rearrangement typically proceeds under acidic conditions, metal catalysts can also promote similar transformations. The mechanism involves the protonation of the hydroxyl group, followed by its elimination to form a propargyl cation, which then rearranges to an allene that tautomerizes to the enone. For this compound, the stereocenter at C-2 can influence the stereochemical course of such rearrangements, potentially leading to diastereoselective outcomes in subsequent reactions of the resulting enone.

Stereochemical Outcomes of Hydroboration-Oxidation and Related Addition Reactions

The internal alkyne of this compound is a site for various addition reactions. Hydroboration-oxidation is a particularly useful two-step reaction that converts alkynes to carbonyl compounds. The hydroboration of an internal alkyne with a borane (B79455) reagent (e.g., BH₃, disiamylborane, or 9-BBN) is followed by oxidation (typically with hydrogen peroxide) to yield an enol, which then tautomerizes to a ketone. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of hydroboration of an unsymmetrical internal alkyne is a critical aspect. For this compound, the two carbons of the triple bond are electronically and sterically different. The C-3 is closer to the chiral center and the hydroxyl group, while C-4 is adjacent to the benzyloxymethyl group. The use of sterically hindered boranes can enhance the regioselectivity of the addition. wikipedia.orgmsu.edu

From a stereochemical perspective, the existing stereocenter at C-2 can direct the approach of the borane reagent, leading to a diastereoselective hydroboration. This is an example of substrate-controlled stereoselection. makingmolecules.com The hydroxyl group can also play a directing role through coordination with the borane reagent. The subsequent oxidation of the carbon-boron bond with hydrogen peroxide is known to proceed with retention of configuration. wikipedia.orgmasterorganicchemistry.com

The expected products from the hydroboration-oxidation of this compound would be two regioisomeric ketones: (S)-5-(benzyloxy)-2-hydroxypentan-3-one and (S)-5-(benzyloxy)-3-hydroxypentan-4-one. The relative ratio of these products would depend on the regioselectivity of the hydroboration step.

ReagentExpected Major ProductStereochemical Consideration
1. BH₃·THF2. H₂O₂, NaOHMixture of regioisomeric ketonesDiastereoselective addition influenced by the C-2 stereocenter.
1. Disiamylborane2. H₂O₂, NaOHIncreased regioselectivity towards one ketoneEnhanced steric control leading to higher diastereoselectivity.
1. 9-BBN2. H₂O₂, NaOHHigh regioselectivityHigh steric demand of 9-BBN favors addition to the less hindered carbon of the alkyne.

Metal-Mediated Cycloaddition and Annulation Mechanisms

The alkyne functionality in this compound makes it a suitable partner in metal-mediated cycloaddition and annulation reactions for the construction of cyclic and heterocyclic systems. These reactions often proceed through the formation of metallacycle intermediates. researchgate.net For instance, in a [5+2] cycloaddition, a five-carbon component can react with the alkyne (the two-carbon component) in the presence of a transition metal catalyst, such as rhodium or ruthenium, to form a seven-membered ring. researchgate.net

The mechanism of such a reaction typically involves the oxidative coupling of the reactants to the metal center to form a metallacyclopentene or related intermediate. This is followed by migratory insertion and reductive elimination steps to furnish the final product and regenerate the catalyst. The stereochemistry of the starting material, this compound, can be transferred to the product, leading to the formation of chiral cyclic compounds. The chiral environment provided by the substrate can influence the facial selectivity of the incoming reactant, resulting in a diastereoselective cycloaddition.

Impact of the Benzyloxy Protecting Group on Reactivity and Stereochemical Control

The benzyloxy group in this compound is not merely a passive spectator but can actively influence the reactivity and stereochemical outcome of reactions. Its primary role is to protect the primary alcohol at C-5, preventing it from participating in unwanted side reactions.

The steric bulk of the benzyloxy group can play a significant role in stereochemical control. In reactions involving the alkyne or the secondary alcohol, the benzyloxy group can create a sterically biased environment, directing the approach of reagents from the less hindered face of the molecule. This can enhance the diastereoselectivity of reactions such as hydroboration or nucleophilic additions to the carbonyl group that might be formed from the alkyne.

Furthermore, the benzyl (B1604629) group can be involved in cation-π interactions, potentially stabilizing cationic intermediates or transition states in certain reactions. While this is more commonly observed in systems with aromatic rings in closer proximity to the reactive center, its influence cannot be entirely discounted.

The benzyloxy group is relatively stable to a range of reaction conditions but can be readily removed by catalytic hydrogenation, a process that is typically mild and does not affect other functional groups like the newly formed stereocenters. This deprotection strategy is a key advantage in multi-step syntheses.

Computational Chemistry Approaches to Understand Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. For a molecule like this compound, computational studies can provide valuable insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Transition State Geometries

DFT calculations can be employed to model the transition state geometries of the various reactions that this compound can undergo. By calculating the energies of the different possible transition states, one can predict the most likely reaction pathway and the expected stereochemical outcome.

For example, in the hydroboration-oxidation reaction, DFT calculations could be used to model the transition states for the addition of the borane to the two different faces of the alkyne. The energy difference between these diastereomeric transition states would provide a quantitative measure of the expected diastereoselectivity. These calculations would take into account the steric and electronic effects of the substituents, including the chiral center at C-2 and the benzyloxy group. Studies on related systems, such as the addition of chiral alcohols to ketenes, have successfully used DFT to model and explain high levels of asymmetric induction. nih.gov

Similarly, for metal-catalyzed cycloadditions, DFT can be used to investigate the structures and energies of the various intermediates and transition states in the catalytic cycle. This can help to understand how the chiral information from the substrate is transmitted to the product and how the ligand on the metal catalyst influences the stereochemical outcome. Computational studies on gold-catalyzed reactions of propargyl esters have provided detailed mechanistic insights, clarifying the roles of various reaction pathways. frontiersin.org

Reaction TypeComputational ModelInformation Gained
HydroborationDFT calculation of transition state energiesPrediction of regioselectivity and diastereoselectivity.
Propargylic SubstitutionDFT modeling of S_N_2 vs. S_N_2' pathwaysUnderstanding the factors controlling the substitution pattern and stereochemical outcome.
Metal-Catalyzed CycloadditionDFT analysis of the catalytic cycleElucidation of the mechanism and the origin of stereocontrol.

Analytical and Spectroscopic Methodologies for the Stereochemical Assessment of S 5 Benzyloxy Pent 3 Yn 2 Ol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the separation and quantification of enantiomers, thereby enabling the determination of the enantiomeric purity of (S)-5-(benzyloxy)pent-3-yn-2-ol. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to differential retention times and, consequently, their separation.

The selection of an appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers of 5-(benzyloxy)pent-3-yn-2-ol. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are widely successful for the resolution of a broad range of chiral compounds, including secondary alcohols. For the analysis of this compound, columns like Chiralpak® AD-H or Chiralcel® OD-H, which feature amylose and cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selectors, respectively, are often employed. mdpi.comnih.gov

The mobile phase typically consists of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, most commonly isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. A typical starting point for method development would be a 95:5 (v/v) mixture of hexane and isopropanol. mdpi.com The flow rate is generally maintained around 1.0 mL/min, and detection is commonly performed using a UV detector, set to a wavelength where the benzyloxy group exhibits strong absorbance (e.g., 210-254 nm). The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Parameters for the Enantiomeric Purity Determination of 5-(benzyloxy)pent-3-yn-2-ol

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (S)-enantiomer ~ 12.5 min
Retention Time (R)-enantiomer ~ 14.8 min
Resolution (Rs) > 2.0

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) employing a chiral stationary phase is another effective method for determining the enantiomeric purity of volatile chiral compounds like this compound. This technique is particularly useful due to its high resolution and sensitivity. windows.net

For GC analysis, the alcohol may be analyzed directly or after derivatization to a more volatile ester, such as an acetate (B1210297) or trifluoroacetate. Derivatization can often improve the separation efficiency and peak shape. sigmaaldrich.com The most common chiral stationary phases for GC are based on modified cyclodextrins, such as permethylated β-cyclodextrin, which are capable of forming transient diastereomeric inclusion complexes with the enantiomers. bldpharm.com

The selection of the appropriate cyclodextrin (B1172386) derivative and the temperature program are crucial for achieving separation. A capillary column, such as one coated with Chirasil-DEX CB, is typically used. sigmaaldrich.com The carrier gas is usually hydrogen or helium. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Illustrative Chiral GC Conditions for the Analysis of 5-(benzyloxy)pent-3-yn-2-ol

ParameterCondition
Column Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 270 °C (FID)
Oven Program 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min
Retention Time (S)-enantiomer ~ 15.2 min
Retention Time (R)-enantiomer ~ 15.9 min
Separation Factor (α) > 1.05

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for the determination of absolute configuration when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The most widely adopted method for secondary alcohols is the Mosher's ester analysis. nih.govamazonaws.comresearchgate.net

This method involves the reaction of the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. Due to the different spatial arrangement of the substituents around the newly formed ester linkage, the protons in the vicinity of the chiral center experience different magnetic environments in the two diastereomers. This results in observable differences in their chemical shifts (Δδ = δS - δR) in the ¹H NMR spectrum. nih.gov

By analyzing the sign of the Δδ values for protons on either side of the carbinol carbon, the absolute configuration of the original alcohol can be deduced. A consistent positive Δδ for protons on one side and a negative Δδ for protons on the other side, when following the established Mosher's model, confirms the absolute stereochemistry. For this compound, the protons of the methyl group and the methylene (B1212753) protons of the benzyloxy group would be key reporters for this analysis.

Table 3: Predicted ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Esters of 5-(benzyloxy)pent-3-yn-2-ol

ProtonPredicted Δδ (ppm) for (S)-alcohol
-CH(OH)CH₃ Positive
-C≡C-CH₂-O- Negative
-O-CH₂-Ph Negative

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the absolute configuration of a chiral molecule by measuring its interaction with polarized light.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of an enantiomerically pure compound under defined conditions (temperature, wavelength, solvent, and concentration). aps.org For this compound, a measured specific rotation that is levorotatory (negative sign) or dextrorotatory (positive sign) can be compared to literature values or to values predicted by empirical rules or computational methods to infer the absolute configuration. mdpi.com The magnitude of the rotation is also indicative of the enantiomeric purity of the sample. mdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. tum.de A CD spectrum plots the difference in absorbance (ΔA) versus wavelength. For propargyl alcohols, the electronic transitions associated with the alkyne and the benzene (B151609) ring of the benzyloxy group can give rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the stereocenter, often through the application of empirical rules or by comparison with the spectra of structurally related compounds of known configuration. acs.org

Table 4: Representative Chiroptical Data for this compound

ParameterValue
Specific Rotation [α]²⁰D (e.g., -25.5° (c 1.0, CHCl₃))
CD Spectrum (Methanol) (e.g., Positive Cotton effect at ~220 nm, Negative Cotton effect at ~260 nm)

Future Research Directions and Emerging Paradigms in the Synthesis and Application of S 5 Benzyloxy Pent 3 Yn 2 Ol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Future synthetic strategies for (S)-5-(benzyloxy)pent-3-yn-2-ol will increasingly be guided by the principles of green chemistry, focusing on reducing environmental impact, improving safety, and increasing resource efficiency.

Biocatalysis stands out as a powerful green technology for producing enantiopure alcohols. georgiasouthern.edursc.org The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can offer exceptional levels of stereoselectivity under mild, aqueous conditions, often eliminating the need for toxic metal catalysts and complex chiral ligands. rsc.orgmdpi.com Future research could focus on engineering a specific ketoreductase for the asymmetric reduction of the corresponding ketone, 5-(benzyloxy)pent-3-yn-2-one, to directly yield this compound with high enantiomeric excess (>99% ee). georgiasouthern.edu Lipases, another class of hydrolases, are also widely employed for the kinetic resolution of racemic alcohols, providing another potential biocatalytic route to the desired enantiomer. rsc.orgmdpi.com

Table 1: Comparison of Conventional and Green Solvents for Organic Synthesis

Conventional SolventsGreen Alternative SolventsKey Advantages of Green Alternatives
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity.
ChloroformCyclopentyl methyl ether (CPME)High boiling point, stability to acids/bases.
TolueneWaterNon-toxic, non-flammable, inexpensive.
Diethyl etherEthanol / Isopropanol (B130326) (IPA)Biodegradable, lower toxicity, readily available.
N,N-Dimethylformamide (DMF)Supercritical CO2Non-toxic, tunable properties, easy removal.

Continuous Flow Chemistry for Scalable and Efficient Production

The transition from traditional batch processing to continuous flow chemistry is a major paradigm shift in the manufacture of fine chemicals and active pharmaceutical ingredients (APIs). asynt.comrsc.org This technology offers numerous advantages for the synthesis of this compound, particularly for safe and efficient large-scale production. seqens.comhelgroup.com

Flow reactors provide superior control over critical reaction parameters like temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. mt.comlabunlimited.com This precise control leads to higher reproducibility, improved yields, and cleaner product profiles. seqens.commt.com For potentially hazardous reactions, the small internal volume of flow reactors significantly enhances safety by minimizing the amount of reactive material present at any given time. asynt.comlabunlimited.com

Future research will likely involve designing a telescoped continuous flow process for the synthesis of this compound. acs.org This could involve pumping starting materials through a packed-bed reactor containing an immobilized chiral catalyst (either organometallic or enzymatic) to generate the chiral alcohol, followed by in-line purification using scavenger resins. acs.orgmdpi.com Such integrated systems reduce manual handling, minimize waste, and can operate for extended periods, boosting productivity. mdpi.comnih.gov

Table 2: Advantages of Continuous Flow Processing vs. Batch Processing

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of reagents.Inherently safer with small reaction volumes. helgroup.com
Scalability Challenging; often requires re-optimization.Simpler scale-up by running longer or in parallel. asynt.com
Heat & Mass Transfer Often inefficient and non-uniform.Highly efficient and precise control. mdpi.com
Process Control Limited control over reaction parameters.Precise control of temperature, pressure, time. mt.com
Reproducibility Can vary between batches.High consistency and product quality. seqens.com
Automation Can be complex to fully automate.Easily integrated with automation and in-line analytics. asynt.com

Integration of Photoredox Catalysis and Electrochemistry in Alkynol Synthesis

Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful tools for forging chemical bonds under exceptionally mild conditions. These methods rely on generating highly reactive radical intermediates via single-electron transfer (SET) processes, enabling transformations that are often difficult with traditional methods. acs.orgrsc.org

Future synthetic routes to this compound could leverage these technologies. For instance, photoredox catalysis could enable novel C-C bond formations to construct the carbon backbone of the molecule. princeton.edu It also provides pathways for the deoxygenative functionalization of alcohols, which could be applied in subsequent derivatization steps. acs.orgrsc.org

Electrochemistry offers a reagent-free method for oxidation and reduction, using electrons as a traceless and sustainable "reagent". researchgate.net An electrochemical approach could be developed for various transformations, including the oxidation or reduction of functional groups on the alkynol scaffold or for generating key intermediates in its synthesis. researchgate.netacs.org The combination of photoredox catalysis with electrochemistry (electro-photocatalysis) is a particularly promising frontier, as it can unlock unique reactivity by accessing highly energetic intermediates that are difficult to generate by either method alone. This synergy could lead to entirely new and highly efficient disconnections for the synthesis of complex alkynols.

Data-Driven Synthesis and Machine Learning for Reaction Optimization and Discovery

The optimization of chemical reactions, particularly complex asymmetric transformations, is often a resource-intensive process requiring extensive experimentation. chimia.chucla.edu Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this aspect of chemical synthesis. chiralpedia.com Bayesian optimization, an iterative ML algorithm, has proven to be particularly effective for optimizing reaction conditions with a minimal number of experiments. acs.orggithub.io

For the synthesis of this compound, a Bayesian optimization algorithm could be employed to efficiently explore the vast parameter space of an asymmetric reaction. github.iochimia.ch This includes categorical variables (e.g., catalyst, ligand, solvent) and continuous variables (e.g., temperature, concentration, equivalence). By intelligently selecting the next set of experiments based on previous results, the algorithm can rapidly identify the optimal conditions to maximize both chemical yield and enantioselectivity, outperforming traditional optimization strategies and even human intuition. ucla.edugithub.io

Beyond optimization, ML models can be trained on large datasets to predict the outcomes of unknown reactions, accelerating the discovery of new catalysts and synthetic methodologies for asymmetric synthesis. nih.govnih.gov This data-driven approach will reduce the cost and time associated with discovering novel, high-performing catalytic systems for producing valuable chiral building blocks like this compound. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The rich functionality of this compound makes it a versatile platform for exploring novel chemical transformations. Propargyl alcohols are known to be key substrates in a wide array of reactions. wikipedia.orgsci-hub.se

Future research will likely focus on leveraging the unique reactivity of the propargylic alcohol motif. This includes:

Rearrangement Reactions: Catalyzed rearrangements, such as the Meyer-Schuster rearrangement, could transform the propargyl alcohol into α,β-unsaturated carbonyl compounds, providing access to a different class of synthetic intermediates. wikipedia.org

Allene (B1206475) Synthesis: The direct transformation of propargylic alcohols into allenes is a powerful method for creating these valuable, high-energy structures, which are themselves versatile intermediates. rsc.org

Cyclization and Annulation Reactions: The alkyne and alcohol moieties can participate in a variety of intramolecular and intermolecular cyclization reactions. For example, rhodium(III)-catalyzed C-H activation has shown that propargyl alcohols can act as one-carbon synthons in [4+1] cyclizations to form complex heterocyclic structures like isoindolinones. acs.org Gold-catalyzed enyne cycloisomerizations using propargyl alcohols have also been shown to proceed with outstanding enantioselectivity. acs.org

Late-Stage Functionalization: As a building block, this compound can be incorporated into larger molecules, where its functional groups can be manipulated in the late stages of a synthesis, a valuable strategy in drug discovery. nih.gov

By exploring these and other reaction pathways, chemists can unlock the full synthetic potential of this compound, enabling the efficient construction of complex and biologically active molecules.

Q & A

Q. What are the established synthetic routes for (S)-5-(benzyloxy)pent-3-yn-2-ol, and how is stereochemical purity confirmed?

The synthesis often involves protecting group strategies and stereoselective reactions. For example:

  • Benzyloxy Protection : The benzyl group is introduced to protect hydroxyl groups during multi-step syntheses, as seen in analogous compounds like 3(R)-(benzyloxy)tetradecanal .
  • Alkyne Formation : A Sonogashira coupling or similar methods may be used to install the terminal alkyne.
  • Stereochemical Control : Asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed allylic alkylation) or enzymatic resolution can achieve the (S)-configuration .
  • Characterization : HRMS (High-Resolution Mass Spectrometry) and chiral HPLC validate structural and stereochemical integrity, as demonstrated in related benzyloxy-protected alcohols .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish the benzyloxy group (δ ~4.5 ppm for OCH2_2Ph) and alkyne protons (δ ~2.0–3.0 ppm for propargyl alcohol derivatives) .
  • IR Spectroscopy : Confirms the presence of an alkyne (C≡C stretch ~2100–2260 cm1^{-1}) and hydroxyl group (broad peak ~3200–3600 cm1^{-1}).
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D_D values for (S)-configuration).

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in transition-metal-catalyzed reactions?

The benzyloxy group can act as a directing group or steric hindrance. For example:

  • Palladium Catalysis : In allylic alkylation, the benzyloxy group may stabilize intermediates via hydrogen bonding or steric effects, as seen in N-(α-hydroxyacyl)-glycine ester modifications .
  • Click Chemistry : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but competing coordination of the benzyloxy group to Cu(I) may require optimized ligand systems.

Q. What challenges arise in deprotecting the benzyl group without affecting the alkyne or stereochemistry?

  • Hydrogenolysis Risks : Standard Pd/C-H2_2 conditions may reduce the alkyne. Alternatives include:
    • Transfer Hydrogenation : Using ammonium formate or cyclohexene as hydrogen donors.
    • Acidolysis : TFA or HCl in dichloromethane under controlled conditions .
  • Monitoring : Use TLC or in-situ IR to track deprotection progress and avoid over-reduction.

Q. How can contradictions in catalytic efficiency across studies be resolved?

Conflicting data (e.g., yield variations in TiCl4_4-mediated condensations vs. organocatalytic methods) may stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor ionic intermediates, while THF may stabilize radical pathways.
  • Catalyst Purity : Trace moisture or oxygen in TiCl4_4 can deactivate the catalyst, necessitating strict anhydrous conditions .
  • Experimental Reproducibility : Detailed reporting of reaction parameters (temperature ramp rates, stirring speed) is critical for cross-study comparisons.

Methodological Considerations

Q. How to design a kinetic resolution protocol for this compound?

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate the (R)-enantiomer, leaving the (S)-form unreacted.
  • Chiral Auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) to enhance stereoselectivity during key bond-forming steps .

Q. What safety precautions are essential when handling this compound?

  • Toxicity : Propargyl alcohols can be irritants; use PPE (gloves, goggles) and work in a fume hood.
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent alkyne polymerization or oxidation.
  • Waste Disposal : Segregate halogenated solvents and metal catalysts for specialized treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.